molecular formula C12H12ClN3O B8535465 6-chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine

6-chloro-N-(4-methoxyphenyl)-5-methylpyrimidin-4-amine

Cat. No. B8535465
M. Wt: 249.69 g/mol
InChI Key: PTWUOYPODLNJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648066B2

Procedure details

Synthesized according to the method of reagent preparation 49 using 6-chloro-5-methylpyrimidin-4-ol and 4-methoxyaniline in step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4](O)[C:3]=1[CH3:9].[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>>[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:16][C:15]2[CH:17]=[CH:18][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC=N1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=N1)NC1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.